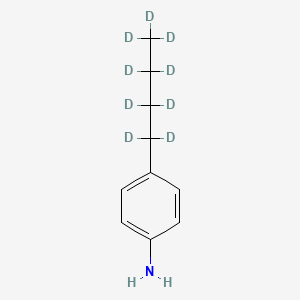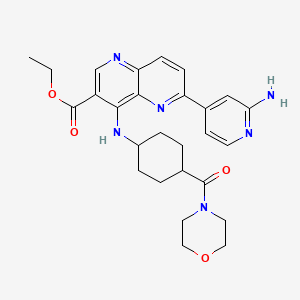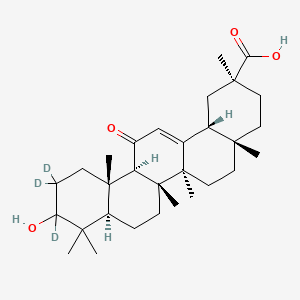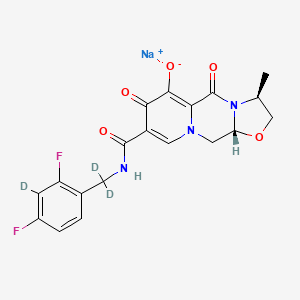
Abiraterone N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Abiraterone N-Oxide is a metabolite of Abiraterone, a potent inhibitor of the enzyme CYP17A1, which is crucial in the biosynthesis of androgens. This compound is primarily studied in the context of prostate cancer treatment, where it plays a role in reducing androgen levels to inhibit cancer growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Abiraterone N-Oxide can be synthesized through the oxidation of Abiraterone. The process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Abiraterone N-Oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert this compound back to Abiraterone.
Substitution: Nucleophilic substitution reactions can modify the functional groups attached to the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of Abiraterone, each with distinct biological activities .
Applications De Recherche Scientifique
Abiraterone N-Oxide has several scientific research applications:
Chemistry: Used as a reference compound in the study of steroidal metabolism and enzyme inhibition.
Biology: Investigated for its role in modulating androgen receptor activity and its effects on cellular pathways.
Medicine: Primarily studied in the context of prostate cancer treatment, where it helps in reducing androgen levels to inhibit cancer growth.
Industry: Used in the development of new therapeutic agents and in the study of drug metabolism.
Mécanisme D'action
Abiraterone N-Oxide exerts its effects by inhibiting the enzyme CYP17A1, which is involved in the biosynthesis of androgens. By blocking this enzyme, the compound reduces the levels of testosterone and other androgens, thereby inhibiting the growth of androgen-dependent prostate cancer cells . The molecular targets include the androgen receptor and various enzymes involved in steroidogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Abiraterone: The parent compound, also an inhibitor of CYP17A1.
Enzalutamide: Another androgen receptor inhibitor used in prostate cancer treatment.
Apalutamide: Similar to Enzalutamide, used for non-metastatic castration-resistant prostate cancer.
Uniqueness
Abiraterone N-Oxide is unique due to its specific metabolic pathway and its role as a metabolite of Abiraterone. It provides insights into the metabolic fate of Abiraterone and helps in understanding the overall pharmacokinetics and pharmacodynamics of the drug .
Propriétés
Formule moléculaire |
C24H31NO2 |
|---|---|
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(1-oxidopyridin-1-ium-3-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C24H31NO2/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25(27)15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22,26H,6,8-12,14H2,1-2H3/t18-,19-,21-,22-,23-,24+/m0/s1 |
Clé InChI |
CZKQCNRNNUYEPR-VJLLXTKPSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=C[N+](=CC=C5)[O-])C)O |
SMILES canonique |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=C[N+](=CC=C5)[O-])C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-di(propan-2-yl)phosphanylphosphanyl]oxy-4-methoxyoxolan-2-yl]-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12405343.png)
![[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid](/img/structure/B12405344.png)
![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12405349.png)




![2-(2-phenylethyl)-6-[[(5S,6R,7R,8S)-5,6,7-trihydroxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-8-yl]oxy]chromen-4-one](/img/structure/B12405384.png)


![Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]-](/img/structure/B12405414.png)

![2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile](/img/structure/B12405418.png)
